Gossypol

Cancer biology BH3 mimetics Chiral pharmacology

Racemic gossypol is the essential reference standard for BH3 profiling and Bcl-2 family binding screens, with a validated IC50 of 0.62 µM in ELISA-based Bcl-2 inhibition assays. Its well-characterized polypharmacology—including 5-LO (IC50 0.3 µM) and 12-LO (IC50 0.7 µM) inhibition—makes it indispensable for pathway deconvolution and SAR studies across the gossypol chemotype. Ensure experimental reproducibility by procuring high-purity (≥98%) racemic material; verify enantiomeric composition before use to avoid potency dilution from the less active (+)-enantiomer.

Molecular Formula C30H30O8
Molecular Weight 518.6 g/mol
CAS No. 303-45-7
Cat. No. B191359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGossypol
CAS303-45-7
SynonymsDipotassium Salt, Gossypol
Gossypol
Gossypol Dipotassium Salt
Gossypol Sodium Salt
Gossypol, (+)-Isomer
Gossypol, (+-)-Isomer
Gossypol, (-)-Isomer
Sodium Salt, Gossypol
Molecular FormulaC30H30O8
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O
InChIInChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3
InChIKeyQBKSWRVVCFFDOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in methanol, ethanol, cold dioxane, diethylene glucol, ether, ethyl acetate, acetone, carbon tetrachloride, pyridine, chloroform, DMF, lipds. Freely soluble (with slow desomposition) in dilute aqueous solutions of ammonia and sodium carbonate. Slightly soluble in glycerol, cyclohexane. Insoluble in water.
Insoluble in water;  soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





Gossypol (CAS 303-45-7) Procurement Guide: BH3 Mimetic and Dehydrogenase Inhibitor for Bcl-2 Family Research


Gossypol (CAS 303-45-7) is a naturally occurring polyphenolic binaphthyl dialdehyde extracted from cotton plants (Gossypium spp.), functioning primarily as a pan-Bcl-2 family inhibitor that mimics endogenous BH3 peptides to antagonize anti-apoptotic proteins including Bcl-2, Bcl-XL, and Mcl-1 [1]. It also inhibits 5α-reductase 1 (IC₅₀ = 3.33 μM) and 3α-hydroxysteroid dehydrogenase (IC₅₀ = 0.52 μM) in cell-free assays . The compound exists as a racemic mixture with two axially chiral enantiomers—(−)-gossypol and (+)-gossypol—which exhibit markedly different biological activities and toxicological profiles, a critical consideration for experimental design and reagent selection [2].

Why Gossypol Cannot Be Interchanged with Apogossypol, AT-101, or Other Bcl-2 Inhibitors Without Experimental Revalidation


Gossypol and its structural analogs exhibit divergent toxicity profiles, pharmacokinetic parameters, and target selectivity patterns that preclude simple substitution. The racemic gossypol mixture differs fundamentally from its purified (−)-enantiomer (AT-101) in both potency and therapeutic window, while semi-synthetic derivatives like apogossypol—designed by eliminating the reactive aldehyde groups—demonstrate substantially reduced hepatotoxicity and gastrointestinal toxicity despite similar Bcl-2 binding affinity [1]. Additionally, gossypol inhibits 5-lipoxygenase (IC₅₀ = 0.3 μM) and 12-lipoxygenase (IC₅₀ = 0.7 μM), activities not conserved across all derivative compounds . These differences directly impact experimental reproducibility and clinical translatability, making compound-specific validation essential for any research program involving Bcl-2 family antagonism.

Quantitative Differentiation of Gossypol from Closest Analogs: Head-to-Head Comparative Data for Informed Procurement


Stereospecific Antiproliferative Activity: (−)-Gossypol vs. (+)-Gossypol in Human Carcinoma Cell Lines

In a direct enantiomeric comparison across five human carcinoma cell lines (MCF-7, T47-D, OVCAR-3, HCT-8, MiaPaCa), (−)-gossypol demonstrated up to 10-fold greater antiproliferative activity than (+)-gossypol [1]. This stereospecificity is critical for experiments requiring biologically active gossypol; procurement of racemic material without consideration of enantiomeric composition may yield inconsistent results due to the confounding presence of the less active (+)-enantiomer.

Cancer biology BH3 mimetics Chiral pharmacology

In Vivo Toxicity Profile: Gossypol vs. Apogossypol in Mouse Models

Comparative toxicity studies in mice revealed that apogossypol (the semi-synthetic analog lacking reactive aldehyde groups) is substantially better tolerated than parent gossypol. Daily dosing studies demonstrated that mice tolerate apogossypol doses 2–4 times higher than gossypol, with gossypol exhibiting pronounced hepatotoxicity and gastrointestinal toxicity (intestinal edema and ileus) at lower doses [1]. This differential toxicity profile is a primary driver for selecting apogossypol over gossypol in in vivo studies, despite similar Bcl-2 binding affinity (IC₅₀ range 0.5–2 μM for both compounds against Bcl-2, Bcl-XL, Mcl-1, Bcl-W, and Bcl-B) [1].

Toxicology Drug development BH3 mimetics

Pharmacokinetic Differentiation: Gossypol vs. Apogossypol AUC and Clearance Parameters

Intravenous and oral pharmacokinetic studies in mice demonstrated that apogossypol exhibits improved systemic exposure relative to gossypol at equivalent molar doses. Apogossypol showed 50–75% higher area under the curve (AUC) due principally to reduced clearance rate, while both compounds displayed comparable oral bioavailability (10–13% for apogossypol; 12.2–17.6% for gossypol) and similar Cmax (10–20 μM) [1][2]. Additionally, apogossypol exhibited delayed Tmax (1 hour) and better microsomal stability in human and mouse liver microsomal preparations [2].

Pharmacokinetics Drug metabolism In vivo pharmacology

Stereospecific Antimitochondrial Effects: (−)-Gossypol ATP Depletion vs. (+)-Gossypol

³¹P magnetic resonance spectroscopy revealed that (−)-gossypol induces pronounced depletion of intracellular ATP relative to (+)-gossypol in human carcinoma cell lines. Within 24 hours of treatment, (−)-gossypol produced 1.6- to greater than 50-fold differential reductions in ATP/Pi ratios compared with (+)-gossypol-treated cells, correlating with its enhanced antiproliferative activity [1]. Electron microscopy confirmed that (−)-gossypol causes selective mitochondrial destruction as the earliest ultrastructural change in tumor cells at cytotoxic concentrations (10 μM) [1].

Mitochondrial biology Cancer metabolism Chiral pharmacology

Stereospecific GST Isozyme Inhibition: (−)-Gossypol vs. (+)-Gossypol Enzyme Selectivity

Cell-free enzyme assays comparing the purified enantiomers revealed that (−)-gossypol is a 3-fold more potent inhibitor of glutathione-S-transferase-alpha (GST-α) and GST-π isozymes than (+)-gossypol, with IC₅₀ values of 1.6 μM and 7.0 μM, respectively, for these isozymes [1]. In contrast, both enantiomers showed near-equivalent antagonism of calmodulin-stimulated cyclic nucleotide phosphodiesterase and protein kinase C activity, exceeding the potency of known inhibitors such as phenothiazines by up to 50-fold [1].

Enzyme inhibition Glutathione-S-transferase Drug resistance

BH3 Peptide Binding Inhibition: Racemic Gossypol vs. Bcl-2 Family Protein Panel

Racemic gossypol demonstrates broad-spectrum binding to multiple anti-apoptotic Bcl-2 family members. In fluorescence polarization assays measuring FITC-conjugated BH3 peptide displacement, gossypol binds to Bcl-2, Bcl-XL, Mcl-1, Bcl-W, and Bcl-B with IC₅₀ values in the 0.5–2 μM range, but does not bind to Bfl-1 [1]. The (−)-enantiomer (AT-101) shows enhanced affinity, with Ki values of 0.32 μM (Bcl-2), 0.48 μM (Bcl-XL), and 0.18 μM (Mcl-1) in cell-free assays, without inhibiting the BIR3 domain or BID [2]. By comparison, the third-generation derivative apogossypolone was designed to more effectively target Mcl-1 with reduced non-specific reactivity [3].

Bcl-2 family BH3 profiling Apoptosis

Optimal Procurement and Application Scenarios for Gossypol Based on Differentiated Evidence


Enantiopure (−)-Gossypol (AT-101) for Bcl-2-Overexpressing Cancer Cell Apoptosis Studies

For researchers investigating apoptosis induction in cancer cell lines overexpressing Bcl-2 or Bcl-XL, enantiopure (−)-gossypol (AT-101) is the recommended procurement specification. In Jurkat T leukemia cells engineered to overexpress Bcl-2 or Bcl-XL, (−)-gossypol potently induced cell death with IC₅₀ values of 18.1 ± 2.6 μM and 22.9 ± 3.7 μM, respectively, whereas the chemotherapy control etoposide showed minimal efficacy in the overexpression setting (IC₅₀ = 9.6 ± 2.3 μM only in vector-transfected controls) [1]. The stereospecific mitochondrial targeting of (−)-gossypol, which produces up to 50-fold greater ATP depletion than (+)-gossypol, directly underlies this apoptosis-inducing activity [2]. Procurement of racemic material containing the less active (+)-enantiomer will dilute this effect and potentially confound dose-response analyses.

Apogossypol for In Vivo Efficacy Studies Requiring Repeated Bcl-2 Family Antagonism

For in vivo studies requiring sustained Bcl-2 family inhibition over multiple dosing cycles—particularly in transgenic mouse models of Bcl-2-driven disease—apogossypol is the preferred selection over parent gossypol. Apogossypol demonstrates 2–4× higher maximum tolerated doses in mice, with significantly reduced hepatotoxicity and gastrointestinal toxicity compared to gossypol, while maintaining comparable BH3-mimetic activity (IC₅₀ = 0.5–2 μM against Bcl-2, Bcl-XL, Mcl-1, Bcl-W, and Bcl-B) [3]. The improved AUC (50–75% higher) and delayed Tmax (1 hour) of apogossypol further support its selection for in vivo oral dosing regimens [4].

Racemic Gossypol as a Broad-Spectrum BH3 Profiling Control

Racemic gossypol is appropriately procured as a positive control compound for BH3 profiling assays and fluorescence polarization-based Bcl-2 family protein binding screens. Its established broad-spectrum binding profile across Bcl-2, Bcl-XL, Mcl-1, Bcl-W, and Bcl-B (IC₅₀ range: 0.5–2 μM, with no Bfl-1 binding) provides a well-characterized reference point for evaluating novel BH3 mimetics [5]. In ELISA-based Bcl-2 inhibition assays, racemic gossypol demonstrates an IC₅₀ of 0.62 ± 0.01 μM [6], establishing a reproducible benchmark for inter-laboratory comparisons. The commercial availability of high-purity racemic material (≥95–99.56%) from validated vendors ensures consistent performance in these control applications .

Gossypol in Lipoxygenase and Dehydrogenase Dual-Target Mechanistic Studies

For investigators studying polypharmacology or off-target effects of BH3 mimetics, racemic gossypol provides a unique tool compound with well-characterized secondary activities. Gossypol inhibits 5-lipoxygenase (IC₅₀ = 0.3 μM) and 12-lipoxygenase (IC₅₀ = 0.7 μM), as well as 5α-reductase 1 (IC₅₀ = 3.33 μM) and 3α-hydroxysteroid dehydrogenase (IC₅₀ = 0.52 μM) in cell-free assays . These activities are not uniformly conserved across gossypol derivatives—apogossypol, for instance, was specifically engineered to eliminate reactive aldehyde groups, which may alter its non-Bcl-2 target profile [3]. Researchers conducting pathway deconvolution or studying structure-activity relationships across the gossypol chemotype should specify racemic gossypol as the reference standard against which derivative compounds are compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gossypol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.